

CAS number for 6-(Bromomethyl)isobenzofuran-1(3H)-one

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An In-Depth Technical Guide on Brominated Isobenzofuranones for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of brominated isobenzofuran-1(3H)-one derivatives, a class of compounds with significant potential in drug discovery and development. It is important to clarify a potential ambiguity regarding the specific compound "6-(Bromomethyl)isobenzofuran-1(3H)-one." Extensive searches for this exact structure did not yield a specific CAS number. However, a closely related and commercially available compound, 6-Bromo-3H-isobenzofuran-1-one, has the CAS Registry Number 19477-73-7.[1] This guide will focus on the properties and activities of 6-Bromo-3H-isobenzofuran-1-one and other relevant isobenzofuranone derivatives, providing a valuable resource for researchers in the field.

Physicochemical Properties of 6-Bromo-3H-isobenzofuran-1-one

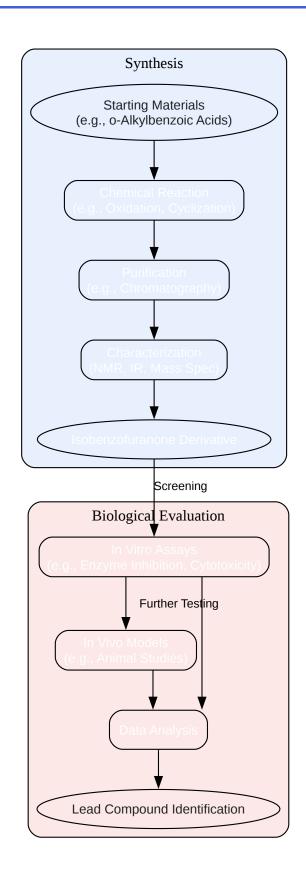


Property	Value	Reference
CAS Number	19477-73-7	[1]
Molecular Formula	C ₈ H ₅ BrO ₂	[1]
Molecular Weight	213.03 g/mol	[1]
Synonyms	6-Bromophthalide	N/A

Synthesis of Isobenzofuran-1(3H)-one Derivatives

The synthesis of isobenzofuran-1(3H)-ones can be achieved through various methods. A general workflow for the synthesis and subsequent biological evaluation is outlined below.





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Caption: General workflow for the synthesis and biological evaluation of isobenzofuranone derivatives.

Experimental Protocols for Synthesis

1. One-Pot Conversion of o-Alkylbenzoic Acids:

This method provides an efficient one-step synthesis of isobenzofuran-1(3H)-ones.[2]

- Reagents: o-Alkylbenzoic acid, NaBrO3, NaHSO3.
- Procedure: The reaction is carried out in a two-phase system. A solution of NaBrO₃ and NaHSO₃ is used to achieve the conversion of the o-alkylbenzoic acid to the corresponding isobenzofuran-1(3H)-one.[2] The product can then be isolated and purified using standard techniques.
- 2. Domino Palladium-Catalyzed Synthesis:

This approach is effective for synthesizing isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols.[3]

- Starting Materials: o-Bromobenzyl tertiary, secondary, or primary alcohols.
- · Catalyst: A palladium-based catalyst.
- Procedure: The reaction proceeds via a domino catalysis mechanism, which can be applied to the synthesis of biologically active molecules like n-butyl phthalide.[3]
- 3. Synthesis of 3-Substituted Isobenzofuran-1(3H)-ones:

These derivatives can be synthesized from o-phthalaldehydic acid and primary heterocyclic amines.[4]

- Starting Materials: o-Phthalaldehydic acid, primary heterocyclic amines.
- Procedure: The reaction involves a bimolecular nucleophilic substitution, affording the 3-substituted isobenzofuran-1(3H)-one derivatives in good yield.[4] The structures are typically confirmed by spectral and analytical data.[4]



Biological Activities of Isobenzofuranone Derivatives

Isobenzofuranone derivatives have been reported to exhibit a wide spectrum of biological activities.

Antidepressant Activity

Certain novel isobenzofuran-1(3H)-one derivatives have been identified as potential antidepressants.[5]

Mechanism of Action: These compounds have been shown to inhibit serotonin reuptake.[5]
 One derivative, compound 10a from a recent study, was found to improve depression-like
 behavior in mice by increasing the neurotransmitter 5-HT in the cortex.[5][6] It also enhanced
 the expression of synaptic-associated proteins such as BDNF and TrkB in the hippocampus.



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Caption: Proposed signaling pathway for the antidepressant activity of isobenzofuranone derivatives.

Antimicrobial Activity

Several isobenzofuranone derivatives have demonstrated significant antimicrobial properties. [2][4][7]



Compound Class/Derivative	Organism	Activity	Reference
N-(3-phthalidyl) amines	E. coli, S. aureus, C. albicans	Inhibition	[4]
Various Phthalides	Gram-negative and Gram-positive bacteria	High activity	[2]
3-Substituted Isobenzofuranones	E. coli, B. subtilis, S. aureus	Active	[7]
3-Substituted Isobenzofuranones	Yeast-like fungi (C. albicans)	Antifungal activity	[7]

Experimental Protocol: Antimicrobial Screening (Ditch-Plate Technique)[4]

- Media: Mueller-Hinton Agar is used as the culture medium.
- Solvent: Dimethyl sulfoxide (DMSO) is used to dissolve the test compounds.
- Procedure: The synthesized compounds are screened in vitro for their antibacterial activity
 against Gram-negative (e.g., Escherichia coli) and Gram-positive (e.g., Staphylococcus
 aureus) bacteria, and for antifungal activity against fungi like Candida albicans.[4] The
 activity is determined by observing the inhibition of microbial growth.

Antiproliferative and Cytotoxic Activity

C-3 functionalized isobenzofuran-1(3H)-ones have been synthesized and evaluated for their antiproliferative activity against cancer cell lines.[8]

Cell Line	Effect	Reference
U937 (lymphoma)	Inhibition of cell viability	[8]
K562 (myeloid leukemia)	Inhibition of cell viability	[8]

Experimental Protocol: MTT Cytotoxicity Assay[8]



- Cell Lines: Human cancer cell lines such as U937 and K562 are used.
- Procedure: The in vitro cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase to formazan, which indicates the level of cell viability. Some derivatives have shown biological activity superior to the commercial drug etoposide (VP16).[8]

Antidiabetic Activity

A library of isobenzofuranone derivatives synthesized via the Suzuki-Miyaura cross-coupling approach has been identified as promising antidiabetic agents.[9]

Enzyme Target	Inhibition	Key Finding	Reference
α-Glucosidase	Potent inhibition	Compound 3d (IC ₅₀ = $6.82 \pm 0.02 \mu$ M) was ~127-fold more potent than acarbose.	[9]
α-Amylase	Strong inhibition	Compound 3g showed ~11-fold higher inhibition than acarbose.	[9]

Other Biological Activities

- Antioxidant Activity: Isobenzofuranone derivatives isolated from fungi have shown potent antioxidant activity in DPPH radical-scavenging assays.[10]
- Tyrosinase Inhibition: A series of isobenzofuran-1(3H)-ones have been evaluated as tyrosinase inhibitors, with some compounds showing concentration-dependent inhibition.[11]
- Neuroprotective Effects: A protective effect of 3-butyl-6-bromo-1(3H)-isobenzofuranone
 against hydrogen peroxide-induced damage in PC12 cells has been reported.[6] Additionally,
 isobenzofuran-1(3H)-one derivatives have been discovered as selective TREK-1 inhibitors
 with neuroprotective effects.[12]



Conclusion

Brominated isobenzofuranones and their derivatives represent a versatile class of compounds with a broad range of promising biological activities. Their potential as antidepressants, antimicrobial agents, and antiproliferative compounds makes them attractive candidates for further investigation in drug discovery and development. The synthetic methodologies are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. This guide provides a foundational resource for researchers aiming to explore the therapeutic potential of this important chemical scaffold.

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